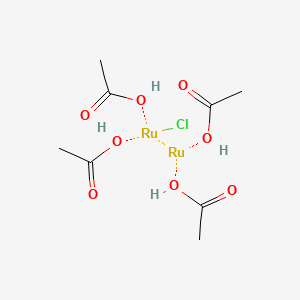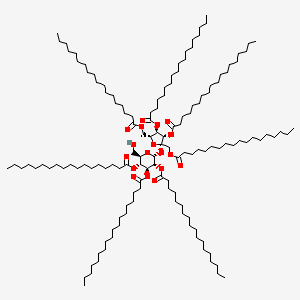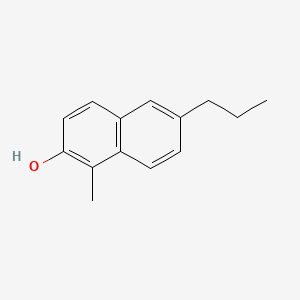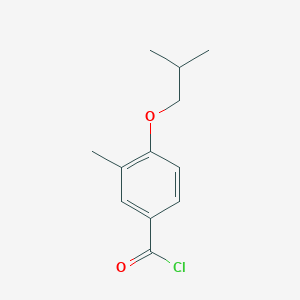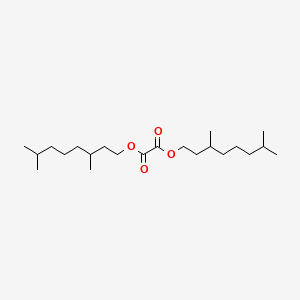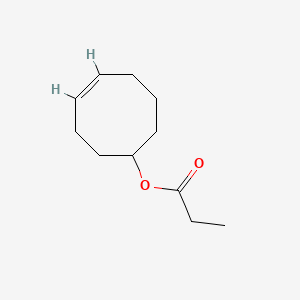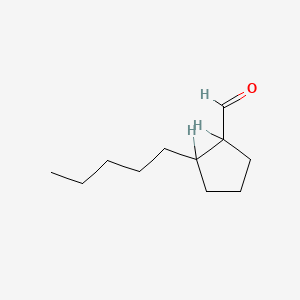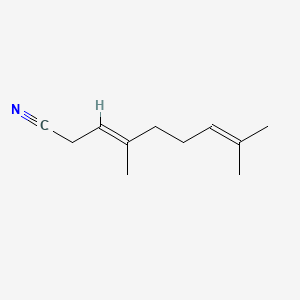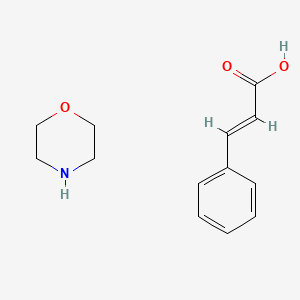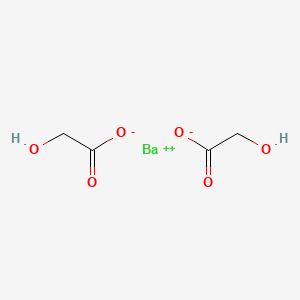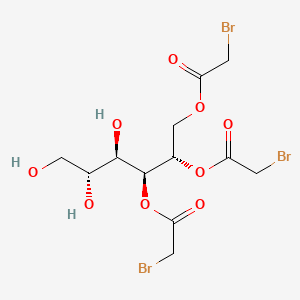
D-Glucitol tris(bromoacetate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Glucitol tris(bromoacetate) typically involves the esterification of D-glucitol with bromoacetic acid. The process can be summarized as follows:
Starting Material: D-glucitol is used as the starting material.
Esterification Reaction: The hydroxyl groups of D-glucitol react with bromoacetic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure D-Glucitol tris(bromoacetate).
Industrial Production Methods: While specific industrial production methods for D-Glucitol tris(bromoacetate) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
化学反応の分析
Types of Reactions: D-Glucitol tris(bromoacetate) can undergo various chemical reactions, including:
Substitution Reactions: The bromoacetate groups can be substituted with other nucleophiles, leading to the formation of new derivatives.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield D-glucitol and bromoacetic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under mild conditions.
Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.
Oxidation and Reduction: Standard oxidizing or reducing agents can be employed, depending on the desired transformation.
Major Products Formed:
Substitution Reactions: New derivatives with different functional groups replacing the bromoacetate groups.
Hydrolysis: D-glucitol and bromoacetic acid.
Oxidation and Reduction: Various oxidized or reduced forms of the compound, depending on the specific reaction.
科学的研究の応用
D-Glucitol tris(bromoacetate) has several scientific research applications, including:
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Materials Science: The compound’s unique structure makes it a potential candidate for the development of new materials with specific properties.
Biological Studies: It can be used in studies involving carbohydrate chemistry and enzyme interactions.
Medical Research:
作用機序
The mechanism of action of D-Glucitol tris(bromoacetate) involves its interaction with various molecular targets. The bromoacetate groups can act as electrophiles, reacting with nucleophilic sites on biomolecules. This can lead to the modification of proteins, nucleic acids, and other cellular components, affecting their function and activity. The specific pathways involved depend on the context in which the compound is used.
類似化合物との比較
D-Glucitol tris(acetate): Similar structure but with acetate groups instead of bromoacetate.
D-Glucitol tris(chloroacetate): Similar structure but with chloroacetate groups instead of bromoacetate.
D-Glucitol tris(nitroacetate): Similar structure but with nitroacetate groups instead of bromoacetate.
Uniqueness: D-Glucitol tris(bromoacetate) is unique due to the presence of bromoacetate groups, which confer distinct reactivity and properties compared to its analogs. The bromoacetate groups make it more reactive in substitution reactions, providing opportunities for the synthesis of a wide range of derivatives.
特性
CAS番号 |
94248-55-2 |
|---|---|
分子式 |
C12H17Br3O9 |
分子量 |
544.97 g/mol |
IUPAC名 |
[(2S,3S,4R,5R)-2,3-bis[(2-bromoacetyl)oxy]-4,5,6-trihydroxyhexyl] 2-bromoacetate |
InChI |
InChI=1S/C12H17Br3O9/c13-1-8(18)22-5-7(23-9(19)2-14)12(24-10(20)3-15)11(21)6(17)4-16/h6-7,11-12,16-17,21H,1-5H2/t6-,7+,11-,12-/m1/s1 |
InChIキー |
MTLASOOFKUSMEC-HBNNVMOKSA-N |
異性体SMILES |
C([C@H]([C@H]([C@@H]([C@H](COC(=O)CBr)OC(=O)CBr)OC(=O)CBr)O)O)O |
正規SMILES |
C(C(C(C(C(COC(=O)CBr)OC(=O)CBr)OC(=O)CBr)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


